molecular formula C6H4F3NO2S B2817736 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid CAS No. 126889-06-3

4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

Cat. No.: B2817736
CAS No.: 126889-06-3
M. Wt: 211.16
InChI Key: DMKDYSIOZORCEB-UHFFFAOYSA-N
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Description

4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a methyl group at the 4-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-(trifluoromethyl)thiazole with a carboxylating agent. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the thiazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-(trifluoromethyl)thiazole
  • 4-methyl-2-(trifluoromethyl)benzoic acid
  • 4-methyl-2-(trifluoromethyl)phenylthiazole

Uniqueness

4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on the thiazole ring. This combination of functional groups imparts distinct chemical properties, such as increased acidity and enhanced lipophilicity, which can influence its reactivity and biological activity. Additionally, the trifluoromethyl group can improve the compound’s metabolic stability and resistance to enzymatic degradation, making it a valuable scaffold for drug development.

Properties

IUPAC Name

4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c1-2-3(4(11)12)13-5(10-2)6(7,8)9/h1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKDYSIOZORCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126889-06-3
Record name 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
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